5-Bromo-D-tryptophan

Vue d'ensemble

Description

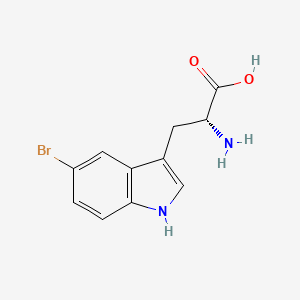

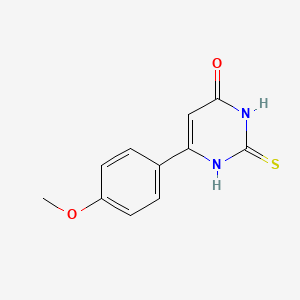

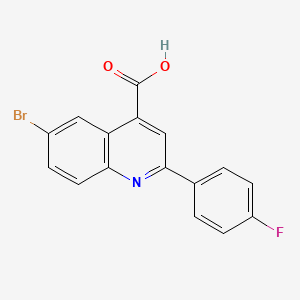

5-Bromo-D-tryptophan is a non-proteinogenic alpha-amino acid that is tryptophan in which the hydrogen at position 5 on the indole ring is replaced by a bromo group . It is a bromoindole, a bromoamino acid, a tryptophan derivative, and a non-proteinogenic alpha-amino acid .

Synthesis Analysis

A new synthesis of 5-bromotryptophan, a potential antisickling agent, from 5-bromo-3-methylindole has been described . The process involves iterative rounds of positive and negative compartmentalized partnered replication .Molecular Structure Analysis

The molecular formula of this compound is C11H11BrN2O2 . The IUPAC name is 2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid . The InChI code and the Canonical SMILES are also provided for further structural analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point/freezing point, boiling point or initial boiling point and boiling range, lower and upper explosion limit/flammability limit, auto-ignition temperature, kinematic viscosity, partition coefficient n-octanol/water, density and/or relative density, and relative vapour density .Applications De Recherche Scientifique

Tryptophan Metabolism and Disease Diagnosis

Research indicates that tryptophan metabolism, which includes derivatives like 5-Bromo-D-tryptophan, is critical in diagnosing various diseases. The metabolism of tryptophan through kynurenine and 5-hydroxytryptamine pathways is linked to neurological diseases and cancer. Levels of related compounds can serve as indicators for various diseases in clinical and scientific research (Cong et al., 2020).

Enzymatic Halogenation and Cross-Coupling Reactions

This compound is used in the modular synthesis of aryl-substituted tryptophan derivatives through a combination of enzymatic halogenation and chemocatalytic Suzuki–Miyaura cross-coupling reactions. These derivatives are significant for peptide or peptidomimetic synthesis (Frese et al., 2016).

Serotonergic System Studies

Derivatives of tryptophan, such as alpha-Methyl-L-tryptophan, serve as artificial amino acids and analogs of tryptophan. They are used in studying brain serotonin (5-HT) synthesis rates. These studies are critical for understanding normal brain function control and the impact of drugs, especially in neuropsychiatric disorders (Diksic & Young, 2001).

Tryptophan Metabolism in Immune Activation

The metabolism of tryptophan, including its derivatives, plays a role in chronic immune activation. It is an essential amino acid involved in the generation of neurotransmitter serotonin and the formation of kynurenine derivatives. Monitoring its metabolism provides insights into the development of immunodeficiency, anemia, and mood disorders (Schröcksnadel et al., 2006).

Synthesis of Tryptophan Derivatives

The synthesis of 5,6-Dibromo-tryptophan derivatives, which are found in various bioactive natural compounds, highlights the importance of this compound in chemistry and biochemistry. These derivatives are useful in peptide chemistry (Mollica et al., 2011).

Mécanisme D'action

Target of Action

5-Bromo-D-tryptophan (5-BrTrp) is a brominated derivative of the essential amino acid tryptophan . It plays a significant role in the life of sponges and lower marine invertebrates . The primary target of 5-BrTrp is hemoglobin S , found in patients with sickle cell anemia . It is reported to be the most potent amino acid derivative known to inhibit the gelation of hemoglobin S .

Mode of Action

It is known to interact with hemoglobin s, inhibiting its gelation . This interaction likely involves the brominated indole ring of the 5-BrTrp molecule, which may interfere with the polymerization of deoxygenated sickle hemoglobin, preventing the formation of the characteristic sickle shape of the red blood cells.

Biochemical Pathways

5-BrTrp is involved in the tryptophan metabolic pathway . Tryptophan derivatives, including 5-BrTrp, are formed by post-translational modifications . The 5-HT metabolic pathway is initiated by tryptophan being hydroxylated to the intermediate 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to become serotonin (5-HT) .

Result of Action

The primary result of 5-BrTrp’s action is the inhibition of the gelation of hemoglobin S . This can potentially prevent the sickling of red blood cells in patients with sickle cell anemia . .

Action Environment

The action, efficacy, and stability of 5-BrTrp may be influenced by various environmental factors. For instance, the marine environment where 5-BrTrp is found in sponges and lower marine invertebrates may play a role in its function . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its action. More research is needed to fully understand these influences.

Safety and Hazards

Precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

As programmed behaviors begin to rival the complexity found in nature, the identification of new control elements has been gaining attention, as it is crucial for scaling up sophistication of synthetic regulatory programs . The evolutionarily limited regulatory role of TrpR suggests that vast functional spaces exist around this highly conserved protein scaffold and can be harnessed to create synthetic regulatory programs .

Propriétés

IUPAC Name |

(2R)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDNJQUJBMDHJW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350885 | |

| Record name | 5-Bromo-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93299-40-2 | |

| Record name | 5-Bromo-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)

![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)